Planarity and Conjugation vs. Saturated Analogs
The 4-oxo-4H-pyran ring confers a near-planar geometry to the molecule, which is absent in its saturated analog, tetrahydro-2H-pyran-2-carbohydrazide. This was established through X-ray crystallography and supported by Density Functional Theory (DFT) calculations on a closely related N-acylhydrazone derivative synthesized from a 4-oxo-4H-pyran-2-carbohydrazide precursor [1]. The planarity is a direct consequence of the sp² hybridization and conjugation within the 4-pyrone ring. Saturated pyran derivatives adopt a chair conformation, leading to a non-planar, puckered ring that fundamentally alters the molecule's shape and potential for intermolecular interactions .
| Evidence Dimension | Molecular Planarity (RMSD from ideal plane) |
|---|---|
| Target Compound Data | Near-planar pyrone ring (inferred from analog) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-2-carbohydrazide (CAS 59293-14-0) |
| Quantified Difference | Conformational shift from planar (4-oxo) to chair conformation (saturated) |
| Conditions | Single-crystal X-ray diffraction, DFT calculation (B3LYP/6-31G(d,p) level) for analogous N-acylhydrazone derivative |
Why This Matters
Planarity is a key determinant of a molecule's ability to intercalate with biological targets (e.g., DNA) or pack efficiently in a crystal lattice, a crucial parameter in drug design and material science.
- [1] Ibarra-Rodríguez, M., Muñoz-Flores, B. M., Lara-Cerón, J., Santillán, R., Ochoa, M. E., Sánchez, M., & Pérez, V. M. J. (2019). Synthesis, Characterization, X-Ray Structure, and Conformation DFT Calculation of a Carbohydrazide Derivative. Journal of Chemical Crystallography, 49(2), 92-97. View Source
